{2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Description
{2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclohexyl core substituted with a methyl-amino group and an amino-acetyl moiety. The tert-butyl carbamate group enhances stability and modulates lipophilicity, making it a versatile intermediate in medicinal chemistry and peptide synthesis. Its structural design allows for hydrogen bonding via the amino-acetyl group, while the cyclohexyl ring contributes to conformational flexibility.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-aminoacetyl)-methylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-10-7-5-6-8-11(10)17(4)12(18)9-15/h10-11H,5-9,15H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADUAHKPGKUSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common method involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative, which is then further reacted with 2-amino-acetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders. Its structural features allow for modifications that can enhance bioactivity and reduce side effects.
Enzyme Inhibition Studies
Research indicates that derivatives of this compound may act as enzyme inhibitors. For instance, studies have shown that similar carbamate structures can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This suggests potential applications in treating conditions like Alzheimer's disease.
Organic Synthesis
As a versatile building block, this compound is utilized in organic synthesis to create more complex molecules. Its ability to participate in various chemical reactions makes it valuable in synthesizing other carbamates and amides.
Case Study 1: Neuropharmacological Research
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of carbamate derivatives similar to {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester. The research demonstrated that these compounds could enhance neuronal survival under oxidative stress conditions, indicating their potential use in neurodegenerative disease therapies.
Case Study 2: Synthesis of Novel Inhibitors
In a recent publication, researchers synthesized several analogs of this compound to evaluate their efficacy as enzyme inhibitors. The study found that specific modifications to the tert-butyl group significantly improved inhibitory potency against target enzymes involved in cancer metabolism.
Mechanism of Action
The mechanism of action of {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of carbamic acid tert-butyl esters with cyclohexyl and amino-acyl substitutions. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, molecular properties, and applications.
Substituent Variations on the Cyclohexyl Core
{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
- Structure : Replaces the methyl group with an isopropyl substituent.
- Molecular Weight : 313.44 g/mol (vs. ~283–299 g/mol for the methyl analog, assuming similar core structure) .
- Impact : Increased steric bulk from the isopropyl group may hinder binding to biological targets or reduce solubility. This modification is often explored to enhance selectivity in receptor interactions.
{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
- Structure: Substitutes the amino-acetyl group with a chloro-acetyl moiety.
- Reactivity : The chloro group introduces electrophilicity, making it suitable for alkylation reactions or cross-coupling strategies .
- Applications: Potential as a reactive intermediate in prodrug design or targeted delivery systems.
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Modifications to the Amino-Acetyl Group
[2-(2-Hydroxyethylamino)-ethyl]-carbamic acid tert-butyl ester
- Structure: Replaces the amino-acetyl group with a hydroxyethylamino chain.
- Functionality : The hydroxyl group introduces polarity, improving aqueous solubility. This derivative is utilized in metal ion chelation or as a linker in bioconjugation .
{2-[(Pyridyl-2-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Stereochemical and Positional Isomers
cis-(4-Aminomethyl-cyclohexyl)-carbamic acid tert-butyl ester
- Structure: Features an aminomethyl group at the 4-position of the cyclohexyl ring in a cis configuration.
- Molecular Weight : ~214.29 g/mol (C12H22N2O2) .
- Pharmacological Relevance: Known as GS-3970, this isomer acts as a positive allosteric modulator of GABAB receptors, highlighting the importance of stereochemistry in biological activity .
tert-Butyl ((1r,4r)-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate
Comparative Data Table
Biological Activity
The compound {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, often referred to as a carbamate derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H27N3O3
- Molecular Weight : 271.39 g/mol
- CAS Number : 1353971-83-1
- Synonyms : Tert-butyl (2-amino-N-methyl-N-cyclohexyl)carbamate
The biological activity of this compound is primarily linked to its interaction with various enzymatic pathways. Notably, it has been studied for its inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme pivotal in fatty acid metabolism. Inhibition of ACC can lead to decreased lipogenesis and increased fatty acid oxidation, making it a potential candidate for treating metabolic disorders.
Key Mechanisms:
- Inhibition of ACC : The compound has shown potential in modulating fatty acid biosynthesis by inhibiting both ACC1 and ACC2 isozymes, which are crucial for lipid metabolism.
- Regulation of Lipid Metabolism : By altering the levels of malonyl-CoA, the compound can influence triglyceride synthesis and secretion in hepatic cells.
Biological Activity Overview
The following table summarizes the biological activities and effects observed in various studies:
Case Studies and Research Findings
- Study on Obese Zucker Rats :
- In Vitro Analysis :
- Pharmacokinetics and Absorption Studies :
Q & A
Q. What are the standard synthetic protocols for preparing {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester?
Answer: The compound is typically synthesized via reductive amination or coupling reactions. For example:
- Imine formation : Condensation of a Boc-protected amine (e.g., (2-aminoethyl)carbamic acid tert-butyl ester) with a carbonyl compound (e.g., p-methylbenzaldehyde) in dichloromethane (DCM) with MgSO₄ as a drying agent.
- Reduction : Subsequent reduction of the imine intermediate using NaBH₄ in methanol yields the secondary amine.
- Coupling : The diamine is coupled to other residues under standard in-solution peptide coupling conditions (e.g., EDC/HOBt or DCC) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amine, cyclohexyl ring geometry, and acetyl-methylamine linkage.
- Mass spectrometry : Exact mass determination (e.g., molecular weight ~229–250 g/mol) validates the molecular formula .
- Melting point : Reported values (e.g., 114–118°C for related Boc-cyclohexyl derivatives) ensure purity .
Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s reactivity in peptide synthesis?
Answer: The Boc group:
- Protects amines : Prevents undesired side reactions during coupling steps.
- Facilitates purification : Enhances solubility in organic solvents (e.g., DCM, ethyl acetate).
- Requires acidic deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group without disrupting the acetyl-methylamine bond .
Advanced Research Questions
Q. What experimental challenges arise during regioselective functionalization of the cyclohexyl ring in this compound?
Answer:
- Steric hindrance : The bulky cyclohexyl group and Boc protection limit access to specific positions, requiring optimized reaction conditions (e.g., elevated temperatures or catalytic methods).
- Stereochemical control : Cis/trans isomerism of the cyclohexyl ring must be monitored via NOE NMR or X-ray crystallography to ensure desired spatial orientation .
Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., proteases)?
Answer:
- Glide docking : Used to calculate binding affinities (e.g., Glide score: −8.21 kcal/mol for SARS-CoV-2 Mpro inhibition).
- Hydrogen bonding : Key interactions with residues like GLN 189 (bond length: 1.84 Å) and LEU 141 (2.04 Å) stabilize ligand-target complexes.
- Hydrophobic interactions : The cyclohexyl group engages with nonpolar pockets (e.g., MET 49, CYC 145) .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
Answer:
- Reproducibility checks : Verify synthetic protocols (e.g., solvent purity, drying agents like MgSO₄).
- Crystallography : Single-crystal X-ray analysis resolves ambiguities in stereochemistry.
- Comparative NMR : Cross-reference with databases (e.g., PubChem) for ¹³C shifts of Boc-protected amines (~150–155 ppm) .
Q. What strategies optimize the compound’s stability during long-term storage?
Answer:
- Temperature control : Store at −20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group.
- Desiccants : Use silica gel to minimize moisture uptake.
- Avoid light : Amber vials prevent photodegradation of the acetyl-methylamine moiety .
Q. How is this compound utilized in synthesizing peptidomimetics or constrained peptides?
Answer:
- Conformational restriction : The cyclohexyl ring imposes rigidity, mimicking α-helical or β-turn structures.
- Coupling to solid-phase resins : Employs Fmoc/t-Bu strategies for iterative peptide elongation.
- Biological activity : Modifications to the acetyl-methylamine sidechain enhance protease resistance or receptor binding .
Q. What methodologies evaluate the compound’s potential as a pharmacophore in antimalarial or antimicrobial agents?
Answer:
- In vitro assays : Measure IC₅₀ against Plasmodium falciparum or bacterial strains (e.g., MIC via broth microdilution).
- MetHb formation studies : Assess oxidative stress induction in erythrocytes (UV-Vis spectroscopy at 630 nm).
- ADME profiling : Microsomal stability and plasma protein binding predict bioavailability .
Methodological Considerations for Data Contradictions
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Answer:
- Solvent polarity : The Boc group increases hydrophobicity, favoring solubility in DCM or ethyl acetate.
- Protonation effects : Under acidic conditions (e.g., TFA), the amine becomes charged, enhancing aqueous solubility.
- Empirical testing : Use dynamic light scattering (DLS) to quantify aggregation in buffer systems .
Q. What steps resolve inconsistencies between theoretical and observed molecular weights in mass spectrometry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
